molecular formula C15H18O4 B11794560 Ethyl4-isopropoxy-3-methylbenzofuran-2-carboxylate

Ethyl4-isopropoxy-3-methylbenzofuran-2-carboxylate

Cat. No.: B11794560
M. Wt: 262.30 g/mol
InChI Key: GYZMRJFFPIMPDD-UHFFFAOYSA-N
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Description

Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate involves several steps. One common method includes the cyclization of appropriate substituted benzene rings . The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interfere with various biological processes, such as inhibiting enzymes or disrupting cellular functions . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives. Similar compounds include Ethyl 4-isobutoxy-3-methylbenzofuran-2-carboxylate and other substituted benzofurans . These compounds share similar structures but may differ in their biological activities and chemical properties. The uniqueness of Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate lies in its specific substituents, which can influence its reactivity and biological effects .

Biological Activity

Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Benzofuran derivatives, including ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate, have been studied for their ability to interact with various biological targets, including enzymes and receptors. Specific studies have indicated that these compounds can act as inhibitors of the Bromo and Extra Terminal (BET) domain proteins, which are involved in regulating gene expression related to inflammation and cancer progression.

Therapeutic Potentials

  • Anti-inflammatory Activity : Research indicates that benzofuran derivatives may exhibit anti-inflammatory properties by modulating chemotaxis and cytokine production. For instance, derivatives have been shown to inhibit CCL20-induced chemotaxis, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Properties : A series of benzofuran-2-carboxylate compounds demonstrated broad-spectrum antimicrobial activity against various pathogens. Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate may share similar properties, warranting further investigation into its efficacy against bacterial and fungal infections .
  • Anticancer Potential : The ability of benzofuran derivatives to inhibit BET proteins links them to anticancer activity. By disrupting the interaction between BET proteins and acetylated lysines on histones, these compounds may reduce tumor growth and metastasis .

Case Study: Inhibition of BET Proteins

A study focused on a series of benzofuran derivatives highlighted the compound's selectivity for the second bromodomain of BET proteins. In vitro assays revealed that certain derivatives exhibited a pIC50 value greater than 7.5, indicating potent inhibition .

Table 1: Biological Activity of Benzofuran Derivatives

Compound NameTarget ProteinpIC50 ValueSelectivity Ratio (BD2/BD1)
Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylateBET Bromodomain (BD2)>7.51000-fold
GSK852BET Bromodomain (BD2)>7.81000-fold
Other Benzofuran DerivativeVarious>7.0Variable

Research Findings on Antimicrobial Activity

A recent evaluation of benzofuran-2-carboxylate derivatives demonstrated significant antifungal activity against common strains such as Candida albicans and Aspergillus niger. The study employed disk diffusion methods to assess efficacy, showing promising results that warrant further exploration for therapeutic applications in infectious diseases .

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 3-methyl-4-propan-2-yloxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C15H18O4/c1-5-17-15(16)14-10(4)13-11(18-9(2)3)7-6-8-12(13)19-14/h6-9H,5H2,1-4H3

InChI Key

GYZMRJFFPIMPDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OC(C)C)C

Origin of Product

United States

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